

Technical Guide: Physical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B171735

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a widely utilized chiral auxiliary in asymmetric synthesis. The document details key physical constants, spectroscopic data, and the experimental protocols for their determination. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physical and Chemical Properties

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a solid, crystalline compound renowned for its role as an Evans' chiral auxiliary.^[1] Its stereochemically defined structure is crucial for inducing asymmetry in a variety of chemical transformations.

Identifier	Value
CAS Number	77943-39-6 ^[2] ^[3]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ ^[2] ^[4]
Molecular Weight	177.20 g/mol ^[2] ^[4] ^[5]
Appearance	White to light yellow crystal powder/solid. ^[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of the compound.

Property	Value	Conditions
Melting Point	121-123 °C[2][3]	
Specific Rotation	$[\alpha]^{18}_D +168^\circ$ [6]	c = 2 in chloroform
Density	~1.1 g/cm ³ [2]	
XLogP3	1.7[2][3][5]	
Topological Polar Surface Area	38.3 Å ² [5]	

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be inferred from its structure and general principles for organic compounds.

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble to insoluble	The molecule has polar functional groups (amide, ether linkages within the oxazolidinone ring) capable of hydrogen bonding, but the nonpolar phenyl and methyl groups constitute a significant portion of the molecule, reducing aqueous solubility.[7][8]
Chloroform (CHCl ₃)	Soluble	Commonly used as a solvent for specific rotation measurements, indicating good solubility.[4]
Dichloromethane (CH ₂ Cl ₂)	Soluble	A common polar aprotic solvent for reactions involving this auxiliary.
Ethyl Acetate (EtOAc)	Soluble	A moderately polar solvent in which many organic compounds of this type dissolve.[1]
Diethyl Ether (Et ₂ O)	Moderately Soluble	[1]
Hexanes/Heptane	Insoluble	Nonpolar aliphatic solvents are unlikely to dissolve this relatively polar molecule.[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.^[9]
^[10]^[11]^[12]

Frequency Range (cm ⁻¹)	Vibration	Functional Group
~3200-3300	N-H Stretch	Amine (in the ring)
~3000-3100	C-H Stretch	Aromatic (Phenyl)
~2850-2960	C-H Stretch	Aliphatic (Methyl)
~1750	C=O Stretch	Carbonyl (Oxazolidinone)
~1600, ~1450	C=C Stretch	Aromatic Ring
~1200-1300	C-O Stretch	Ether-like linkage in the ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure.^[13]^[14]
^[15]^[16]^[17] The chemical shifts are highly dependent on the solvent used.

¹H NMR (Proton NMR):

- Aromatic Protons: Signals typically appear in the ~7.2-7.4 ppm range, corresponding to the protons on the phenyl group.
- Ring Protons: The two protons on the oxazolidinone ring (at C4 and C5) will appear as distinct signals. The proton at C5, adjacent to the phenyl group, would be expected around 5.0-5.5 ppm. The proton at C4, adjacent to the methyl group, would likely be around 3.5-4.5 ppm.
- Amine Proton: A broad singlet for the N-H proton, typically around 6.0-7.0 ppm, though its position can vary.
- Methyl Protons: A doublet around 0.8-1.0 ppm, coupled to the C4 proton.

¹³C NMR (Carbon NMR):

- Carbonyl Carbon: A signal around 155-160 ppm for the C=O group.

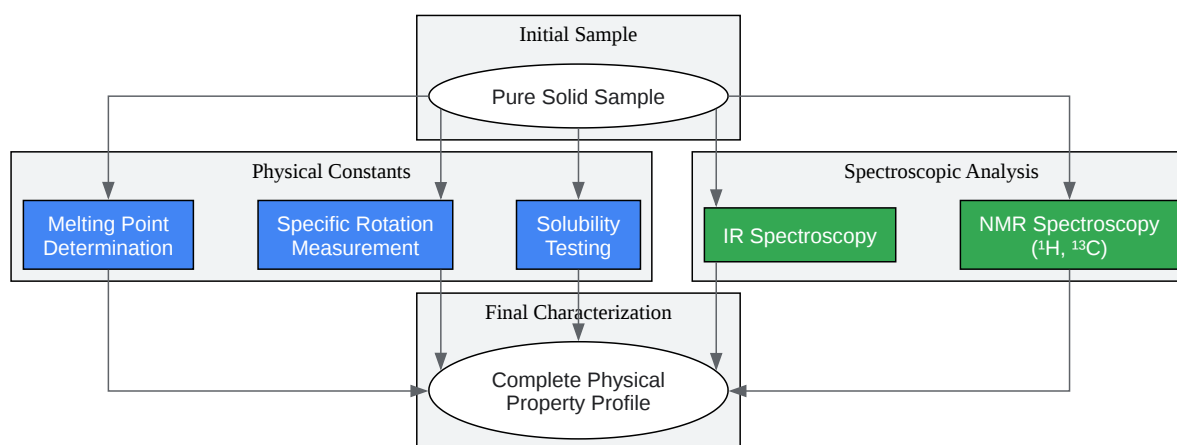
- Aromatic Carbons: Multiple signals in the ~125-140 ppm range.
- Ring Carbons: Signals for C4 and C5 in the oxazolidinone ring.
- Methyl Carbon: A signal in the aliphatic region, typically < 20 ppm.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties.

Workflow for Physical Property Determination

The logical flow for characterizing a solid organic compound like (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is outlined below.



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Workflow for the determination of physical properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.^[18]^[19]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder.^[19]
- Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small plug of the sample.^[20]
- Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.^[21]
- Measurement:
 - Place the capillary tube into the heating block of the apparatus.
 - Set a rapid heating rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Using a fresh sample, heat again, but slow the rate to 1-2°C per minute as the temperature approaches the expected melting point.^[18]^[21]
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.

Specific Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral compound in solution.[\[22\]](#)

Apparatus:

- Polarimeter
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter cell (e.g., 1 dm length)
- Solvent (Chloroform, HPLC grade)

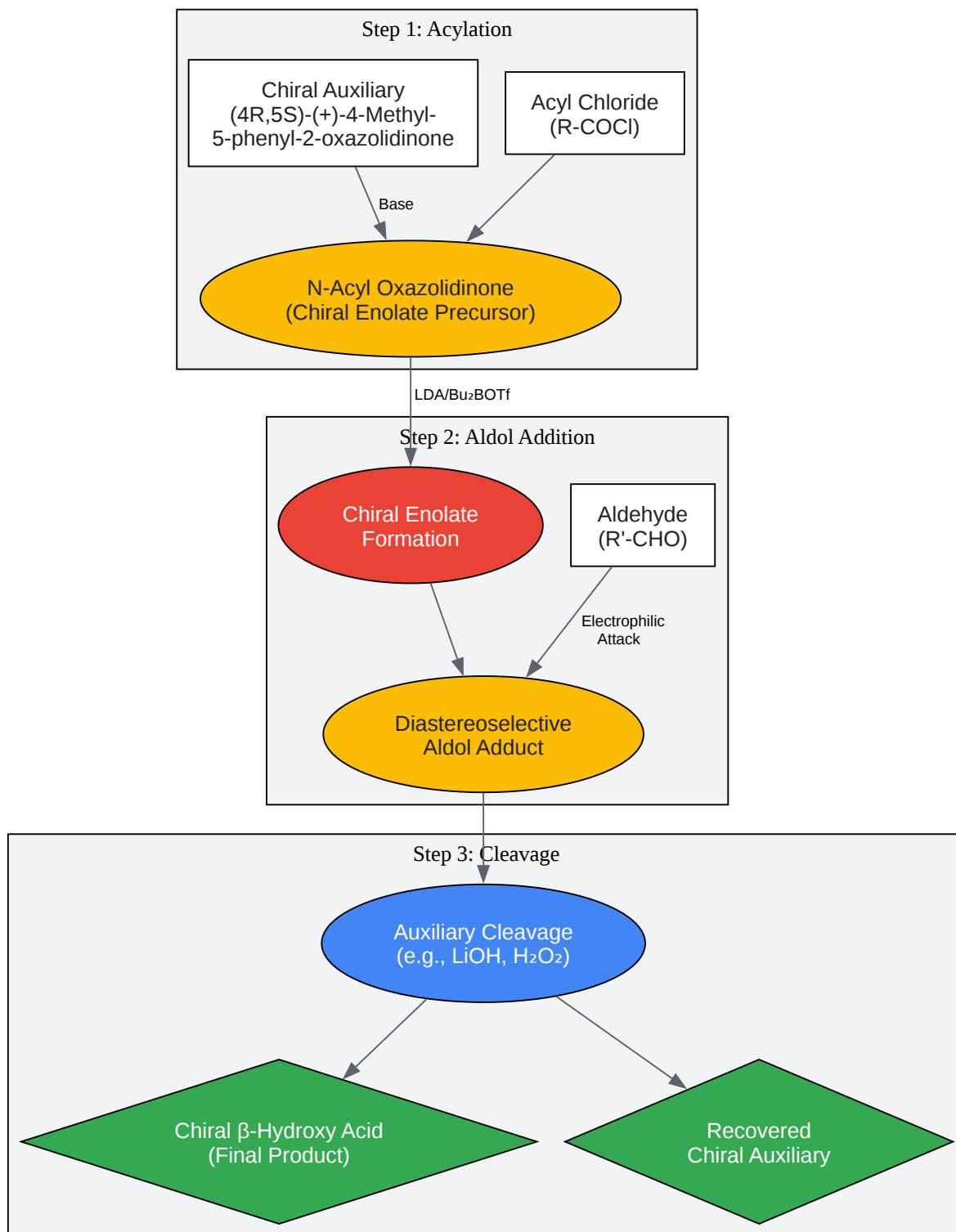
Procedure:

- **Solution Preparation:** Accurately weigh a precise amount of the compound (e.g., 200 mg) and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the mark. This creates a solution with a concentration (c) of 0.02 g/mL (or 2 g/100mL).
- **Instrument Calibration:** Calibrate the polarimeter by filling the cell with pure chloroform and setting the reading to zero.[\[23\]](#)
- **Sample Measurement:**
 - Rinse the polarimeter cell with a small amount of the prepared solution.
 - Fill the cell with the solution, ensuring no air bubbles are present.[\[24\]](#)
 - Place the cell in the polarimeter and record the observed rotation (α) at the sodium D-line (589 nm) and a specified temperature (e.g., 18°C).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees

- l = path length of the cell in decimeters (dm)
- c = concentration in g/mL

Application in Asymmetric Synthesis: An Example Workflow

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used to direct stereoselective reactions. Below is a generalized workflow for its use in an asymmetric aldol addition.



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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171735#physical-properties-of-4r-5s-4-methyl-5-phenyl-2-oxazolidinone>]

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